5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one
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Overview
Description
5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one is an organic compound that features a unique combination of functional groups, including a dichlorophenyl group, a sulfanyl group, and an oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one typically involves multiple steps. One common route starts with the preparation of the 3,4-dichlorophenylmethyl sulfide, which is then reacted with an appropriate oxazolone precursor under controlled conditions to form the target compound. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the oxazolone ring or the dichlorophenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxazolone derivatives, dechlorinated phenyl derivatives.
Substitution: Amino or thiol-substituted phenyl derivatives.
Scientific Research Applications
5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one involves its interaction with molecular targets in biological systems. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the oxazolone ring can form hydrogen bonds with amino acid residues. The sulfanyl group may also participate in redox reactions, influencing the compound’s activity. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-({[(4-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one: Similar structure but with a single chlorine atom, leading to different reactivity and biological activity.
5-({[(3,4-Dimethylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one: Contains methyl groups instead of chlorine, affecting its chemical properties and applications.
5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-thiazol-3(2H)-one: Similar structure with a thiazolone ring instead of an oxazolone, leading to different chemical behavior.
Uniqueness
5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both dichlorophenyl and oxazolone moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
CAS No. |
89660-78-6 |
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Molecular Formula |
C11H9Cl2NO2S |
Molecular Weight |
290.2 g/mol |
IUPAC Name |
5-[(3,4-dichlorophenyl)methylsulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C11H9Cl2NO2S/c12-9-2-1-7(3-10(9)13)5-17-6-8-4-11(15)14-16-8/h1-4H,5-6H2,(H,14,15) |
InChI Key |
XUGXEPUFOCOAMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CSCC2=CC(=O)NO2)Cl)Cl |
Origin of Product |
United States |
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